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Cat. No.: B1581397 Get Quote

An In-depth Technical Guide to N,N'-Dimethyl-N-
cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals

Introduction
N,N'-Dimethyl-N-cyanoacetylurea, with the IUPAC name 2-cyano-N-methyl-N-

(methylcarbamoyl)acetamide, is a key chemical intermediate in organic synthesis.[1] Its

molecular structure, featuring a reactive cyano group, an active methylene group, and a

dimethylurea core, makes it a versatile building block for the synthesis of more complex

molecules, particularly heterocyclic compounds.[1] This technical guide provides a

comprehensive overview of the physical and chemical properties of N,N'-Dimethyl-N-
cyanoacetylurea, detailed experimental protocols for its synthesis, and an exploration of its

chemical reactivity.

Chemical and Physical Properties
N,N'-Dimethyl-N-cyanoacetylurea is a solid at room temperature with a melting point of

approximately 77°C.[2][3] It is soluble in water, with a calculated solubility of 37 g/L at 25°C.[3]

A summary of its key physical and chemical properties is presented in Table 1.
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Table 1: Physical and Chemical Properties of N,N'-
Dimethyl-N-cyanoacetylurea

Property Value Source

IUPAC Name
2-cyano-N-methyl-N-

(methylcarbamoyl)acetamide
[1]

Synonyms

1,3-Dimethyl(cyanoacetyl)urea,

2-Cyano-N-methyl-N-

((methylamino)carbonyl)aceta

mide

[2][4]

CAS Number 39615-79-7 [1][2]

Molecular Formula C₆H₉N₃O₂ [2][5]

Molecular Weight 155.15 g/mol [1][5]

Melting Point 77°C (in water) [2][3]

Density 1.181 g/cm³ [2]

Solubility in Water 37 g/L (25 °C, calculated) [3]

LogP -0.09772 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 1 [2]

Exact Mass 155.069476538 [2]

Topological Polar Surface Area 73.2 Å² [6]

Canonical SMILES CNC(=O)N(C)C(=O)CC#N [2]

Spectroscopic Data (Predicted)
While experimental spectra for N,N'-Dimethyl-N-cyanoacetylurea are not readily available in

the searched literature, predictions based on its structure provide valuable insights for
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characterization.

Table 2: Predicted ¹H NMR Chemical Shifts
Protons Predicted Chemical Shift (δ, ppm)

N-CH₃ ~ 2.8 - 3.2

N'-CH₃ ~ 2.8 - 3.2

-CH₂- ~ 3.5 - 4.0

Predictions are based on the analysis of similar structures and the electronic environment of

the protons.[1]

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon Predicted Chemical Shift (δ, ppm)

C=O (acetyl) ~ 165 - 175

C=O (urea) ~ 155 - 165

C≡N ~ 115 - 125

-CH₂- ~ 40 - 50

N-CH₃ ~ 25 - 35

N'-CH₃ ~ 25 - 35

Predictions are based on typical chemical shift ranges for these functional groups.

Experimental Protocols
The primary route for the synthesis of N,N'-Dimethyl-N-cyanoacetylurea is the condensation

of cyanoacetic acid with N,N'-dimethylurea.[1] This reaction is typically facilitated by a

dehydrating agent, most commonly acetic anhydride.[1]

Synthesis of N,N'-Dimethyl-N-cyanoacetylurea
Materials:
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Cyanoacetic acid

N,N'-Dimethylurea

Acetic anhydride

Toluene (or other suitable solvent)

Sodium hydroxide solution (for pH adjustment)

Procedure:

Anhydride Formation: Mix 1 molar equivalent of cyanoacetic acid with 1.2 molar equivalents

of acetic anhydride. Heat the mixture to 40°C and allow it to react for 1 hour to form the

mixed anhydride.[4]

Condensation: To the reaction mixture, add 2 molar equivalents of a solvent such as toluene

and 1.2 molar equivalents of N,N'-dimethylurea.[4]

Reflux: Heat the mixture to reflux and maintain for 3 hours.[4]

Isolation: After the reflux is complete, cool the reaction mixture to room temperature. The

product may precipitate out of the solution. Filter the mixture and concentrate the filtrate to

obtain more solid product.[4]

Purification (optional, via cyclization to intermediate): The combined solids can be further

processed. For instance, in the synthesis of caffeine, the crude product is treated with a

sodium hydroxide solution to adjust the pH to 8-11 and heated to 80-100°C to induce

cyclization to 6-Amino-1,3-dimethyluracil.[2][4]

Chemical Reactivity and Applications
The chemical reactivity of N,N'-Dimethyl-N-cyanoacetylurea is dominated by its cyano and

active methylene groups, which are susceptible to a variety of chemical transformations.[1]

Cyclization Reactions: This compound is a crucial precursor in the industrial synthesis of

xanthines, such as caffeine and theophylline.[1] The synthesis involves the cyclization of
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N,N'-Dimethyl-N-cyanoacetylurea to form 6-Amino-1,3-dimethyluracil, which is then further

modified to yield the final xanthine product.[1]

Reactions of the Cyano Group: The cyano group can undergo nucleophilic attack, making it

a valuable handle for introducing other functional groups or for participating in the formation

of heterocyclic rings.[1]

Reactions of the Active Methylene Group: The methylene group, situated between two

electron-withdrawing groups (cyano and carbonyl), is acidic and can be deprotonated to form

a carbanion. This carbanion can then react with various electrophiles, allowing for chain

extension and the synthesis of a wide range of derivatives.[1]

Mandatory Visualization
The following diagram illustrates the general synthesis workflow for N,N'-Dimethyl-N-
cyanoacetylurea and its subsequent conversion to a key intermediate in caffeine synthesis.

Cyanoacetic Acid

Condensation ReactionN,N'-Dimethylurea

Acetic Anhydride
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cyanoacetylurea
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Click to download full resolution via product page

Caption: Synthesis of N,N'-Dimethyl-N-cyanoacetylurea and its cyclization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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